Cas no 1207017-28-4 (1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea)

1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea
- VU0521991-1
- 1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea
- 1207017-28-4
- F5831-2683
- 1-(3,4-dimethoxybenzyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- 1-[(3,4-dimethoxyphenyl)methyl]-3-(1-thiophen-2-ylpropan-2-yl)urea
- AKOS024520237
- SR-01000925136-1
- SR-01000925136
-
- インチ: 1S/C17H22N2O3S/c1-12(9-14-5-4-8-23-14)19-17(20)18-11-13-6-7-15(21-2)16(10-13)22-3/h4-8,10,12H,9,11H2,1-3H3,(H2,18,19,20)
- InChIKey: QKVBMZWFWCZARB-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(C)NC(NCC1C=CC(=C(C=1)OC)OC)=O
計算された属性
- 精确分子量: 334.13511374g/mol
- 同位素质量: 334.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 370
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 87.8Ų
1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-2683-2μmol |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-3mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-5μmol |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-10mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-75mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-20mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-40mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-100mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-1mg |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5831-2683-20μmol |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophen-2-yl)propan-2-yl]urea |
1207017-28-4 | 20μmol |
$79.0 | 2023-09-09 |
1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylureaに関する追加情報
Introduction to 1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea (CAS No. 1207017-28-4) and Its Emerging Applications in Chemical Biology
The compound 1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea, identified by its CAS number 1207017-28-4, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic urea derivative exhibits a unique structural framework that combines aromatic and aliphatic moieties, making it a promising candidate for further exploration in drug discovery and molecular interactions.
At the core of its chemical identity lies a dimethoxyphenyl group, which is known for its ability to modulate electronic properties and biological activity through hydrophobic interactions and π-stacking effects. The presence of this moiety alongside a thiophen-2-yl substituent introduces sulfur atoms into the molecular structure, enhancing its potential for binding to biological targets rich in sulfur-containing residues. Such features are particularly relevant in the context of developing novel therapeutic agents targeting enzymes and receptors involved in metabolic pathways.
The urea functional group in 1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea serves as a versatile pharmacophore, capable of forming hydrogen bonds with nucleophilic sites on proteins. This property has been exploited in recent years to design molecules that interact with enzymes such as kinases and proteases, which are pivotal in various disease mechanisms. The aliphatic chain extending from the thiophene ring adds another layer of structural flexibility, allowing for fine-tuning of solubility and bioavailability—critical factors in drug development.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their binding affinity to biological targets. Molecular docking studies have suggested that 1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea may exhibit inhibitory activity against certain kinases implicated in cancer progression. This hypothesis is supported by preliminary experimental data indicating moderate binding interactions with protein targets at micromolar concentrations. Such findings align with the growing interest in thiophene-based derivatives as scaffolds for antineoplastic agents.
The synthesis of this compound involves multi-step organic reactions that highlight the intersection of synthetic organic chemistry and medicinal chemistry. Key steps include the formation of the thiourea intermediate followed by condensation with an appropriate aldehyde or ketone derivative. The dimethoxyphenyl group is typically introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the synthetic route employed. These methodologies underscore the importance of well-designed synthetic strategies in accessing structurally complex molecules like 1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yl)propan-2-ylurea.
In the context of drug discovery pipelines, compounds like 1-(3,4-dimethoxyphenyl)methyl-3-1-(thiophen-2-yli)propan - 2 - ylurea (CAS No. 1207017 - 28 - 4) serve as valuable tools for mechanistic studies and lead optimization. Their unique structural features allow researchers to probe specific interactions within biological systems, providing insights into how small molecules modulate cellular processes. For instance, derivatives with similar scaffolds have been reported to influence pathways related to inflammation and neurodegeneration, suggesting broad therapeutic applicability.
The role of computational modeling in refining the structure - activity relationships (SAR) of such compounds cannot be overstated. Advanced techniques such as quantum mechanical calculations and machine learning algorithms have accelerated the process of identifying promising analogs by predicting properties like binding affinity and metabolic stability. These predictions guide experimental efforts toward higher efficacy and better pharmacokinetic profiles, thereby streamlining the drug development process.
Moreover, the incorporation of heterocyclic rings like thiophene into medicinal chemistry has been proven to enhance molecular recognition events due to their ability to adopt multiple conformations and interact through non-covalent forces. In 1-(3,4-dimethoxyphenyl)methyl - 3 - 1 - (thiophen - 2 - yl)propan - 2 - ylurea, these interactions are further modulated by the urea group's capacity to engage in hydrogen bonding networks within biological macromolecules. Such features make this compound an attractive candidate for developing selective inhibitors or modulators.
Recent publications have highlighted the utility of thiophene derivatives in addressing neurological disorders due to their ability to cross the blood-brain barrier while maintaining structural integrity. The dimethoxyphenyl moiety may contribute to this property by enhancing lipophilicity without compromising solubility—a balance critical for central nervous system (CNS) drug delivery. Further investigation into 1-(3,4-dimethoxyphenyl)methyl - 3 - 1 - (thiophen - 2 - yl)propan - 2 - ylurea could uncover novel therapeutic opportunities within this domain.
The synthesis and characterization of this compound also emphasize sustainable chemistry practices, which are increasingly important in modern pharmaceutical research. Optimizing synthetic routes to minimize waste and improve atom economy not only reduces costs but also aligns with global efforts toward greener chemistry principles. Techniques such as flow chemistry have shown promise in facilitating scalable production while maintaining high purity standards.
In conclusion,1-(3,4-dimethoxyphenyl)methyl - 3 - 1 -(thiophen - 2 - yl)propan - 2-y lurea (CAS No.1207017 – 28 – 4) represents a structurally intriguing molecule with significant potential across multiple areas of chemical biology and drug discovery。 Its unique combination of functional groups makes it an excellent candidate for further exploration through both computational modeling and experimental validation。 As research progresses,this compound may contribute valuable insights into disease mechanisms while serving as a foundation for next-generation therapeutics。
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